8'-epi Vinorelbine Ditartrate

HPLC method validation Pharmacopoeial impurity profiling System suitability

8′-epi Vinorelbine Ditartrate (Vinorelbine EP Impurity C) is the pharmacopoeia-mandated diastereomer for chromatographic peak identification at RRT ~0.65 versus the parent API. Procure this fully characterized reference standard—supplied with COA documenting HPLC purity, NMR, and MS—to ensure compendial compliance (Ph. Eur. monograph 2107, BP 2025), avoid misidentification of the impurity C peak, and meet the ≤0.2% acceptance threshold in ANDA/DMF submissions and QC release testing.

Molecular Formula C₅₃H₆₆N₄O₂₀
Molecular Weight 1079.11
Cat. No. B1161114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-epi Vinorelbine Ditartrate
Synonyms(3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-Acetoxy-3a-ethyl-9-((2R,6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-car
Molecular FormulaC₅₃H₆₆N₄O₂₀
Molecular Weight1079.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8'-epi Vinorelbine Ditartrate: Pharmacopoeial Identity and Procurement Context


8'-epi Vinorelbine Ditartrate, also designated as Vinorelbine EP Impurity C, is the C-8' epimer of the vinca alkaloid antineoplastic agent vinorelbine ditartrate (Navelbine). It shares the identical molecular formula C₅₃H₆₆N₄O₂₀ (MW 1079.11) with the parent API but differs in the stereochemical configuration at the 8' position of the catharanthine-derived moiety . This compound is recognized by the European Pharmacopoeia (Ph. Eur. monograph 2107) and British Pharmacopoeia (BP 2025) as a specified impurity in vinorelbine tartrate drug substance, with defined chromatographic retention characteristics and acceptance limits [1]. It is primarily procured as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF regulatory submissions .

Why Vinorelbine Ditartrate Cannot Substitute for 8'-epi Vinorelbine Ditartrate in Analytical and Regulatory Workflows


Although 8'-epi Vinorelbine Ditartrate and vinorelbine ditartrate share identical elemental composition and molecular weight, they are diastereomers with reversed configuration at the C-8' stereocenter . This stereochemical difference produces a distinct chromatographic retention time: under the official BP 2025 method, impurity C elutes at a relative retention time (RRT) of approximately 0.65 compared to vinorelbine (RRT = 1.0), whereas other specified impurities such as impurity K (RRT ~0.8), impurity A (RRT ~0.9), and impurity I (RRT ~1.2) occupy different elution positions [1]. Generic substitution of the parent API for this impurity reference standard in HPLC system suitability testing, peak identification, or method validation would result in incorrect retention time calibration, failed system suitability criteria, and non-compliance with pharmacopoeial monograph requirements [2].

Quantitative Differentiation Evidence for 8'-epi Vinorelbine Ditartrate Versus Comparator Compounds


Chromatographic Resolution: Relative Retention Time (RRT) Differentiation from Vinorelbine and Co-occurring EP Impurities

Under the official BP 2025/Ph. Eur. liquid chromatography method for vinorelbine tartrate related substances, 8'-epi Vinorelbine Ditartrate (Impurity C) elutes with a relative retention time (RRT) of approximately 0.65 versus the vinorelbine parent peak (RRT = 1.0, absolute retention time ~20 min). This places it as the earliest-eluting specified impurity, clearly resolved from impurity K (RRT ~0.8), impurity A (RRT ~0.9), and impurity I (RRT ~1.2) [1]. The chromatographic system employs a spherical end-capped octadecylsilyl silica gel column (5 µm, 0.15 m × 4.6 mm) at 30 °C with a gradient of mobile phase A (diethylamine/water, pH 7.5) and mobile phase B (acetonitrile/methanol 20:80) at 2.0 mL/min, with UV detection at 267 nm [2]. This RRT value is the primary differentiator used for peak identification in pharmacopoeial quality control.

HPLC method validation Pharmacopoeial impurity profiling System suitability

Pharmacopoeial Acceptance Limit: Regulatory Threshold for Impurity C in Vinorelbine Tartrate API

The BP 2025 monograph specifies that impurity C (8'-epi Vinorelbine) must not exceed 0.2% of the vinorelbine tartrate drug substance, as determined by the normalisation procedure [1]. This limit is identical to those set for impurities K and I (each ≤0.2%), while impurity A (3,6-epoxy vinorelbine) has a slightly higher limit of ≤0.3%. The total impurity limit is ≤0.5%, with a reporting threshold of 0.05% [2]. These numerical thresholds define the exact regulatory boundaries within which the 8'-epi Vinorelbine Ditartrate reference standard must be deployed for quantitative determination of batch compliance. The USP monograph for Vinorelbine Tartrate similarly requires NLT 98.0% and NMT 102.0% purity (anhydrous basis) with related substances controlled via an analogous HPLC method [3].

API quality control Pharmacopoeial compliance Impurity specification

Regulatory Reference Standard Status: EDQM Certification for Peak Identification in Monograph 2107

8'-epi Vinorelbine Ditartrate is supplied as a component of the European Pharmacopoeia Certified Reference Standard 'Vinorelbine for peak identification B CRS' (EDQM catalogue code Y0001939), which is established for use exclusively with Ph. Eur. monograph 2107 and contains both impurity C and impurity I for chromatographic peak identification [1]. This CRS is produced and released under ISO 17034 accreditation by the European Directorate for the Quality of Medicines & HealthCare, stored at -80°C ± 10°C, and shipped on dry ice to maintain integrity [2]. In contrast, the parent vinorelbine API reference standard (e.g., Sigma Aldrich Y0001938 'Vinorelbine for peak identification A' or USP Vinorelbine Tartrate RS) serves a different intended use and contains different impurity profiles. The EDQM leaflet for Y0001939 explicitly states the assigned content and chromatographic annex for verification of impurities C and I retention times .

Reference standard certification EDQM compliance Pharmacopoeial method implementation

Stereochemical Basis for Differential Pharmacological Activity: Class-Level Inference from Vinca Alkaloid Structure-Activity Relationships

While no published study has directly compared the tubulin-binding affinity or antiproliferative IC₅₀ of isolated 8'-epi Vinorelbine against vinorelbine in the same assay, class-level structure-activity relationship evidence from the vinca alkaloid family establishes that stereochemistry at the C-8' position materially affects biological activity. The parent compound vinorelbine ditartrate exhibits an IC₅₀ of 1.25 nM for inhibition of HeLa cell proliferation and suppresses microtubule dynamics with an IC₅₀ of 3.8 nM, demonstrating >20-fold selectivity for mitotic over axonal microtubules . Interaction studies comparing vinblastine, vincristine, and vinorelbine with tubulin show that vinorelbine has the lowest overall tubulin affinity (K₁K₂), ranked vincristine > vinblastine > vinorelbine, confirming that relatively small structural modifications within this class can produce measurable differences in target binding [1]. The C-8' epimerization in 8'-epi Vinorelbine alters the spatial orientation of the catharanthine-derived moiety that interacts with the vinca-binding domain on β-tubulin, which is the same region where the eight-membered ring (a distinguishing feature of vinorelbine versus the nine-membered ring in vinblastine) confers its unique binding properties [2]. This stereochemical perturbation is expected to produce altered tubulin-binding kinetics, although the magnitude and direction of such changes remain to be experimentally quantified.

StereoStructure-Activity Relationship Tubulin binding affinity Epimer pharmacology

Optimal Application Scenarios for 8'-epi Vinorelbine Ditartrate Based on Verified Differentiation Evidence


HPLC System Suitability Testing and Peak Identification for Vinorelbine Tartrate Related Substances Analysis

The primary application of 8'-epi Vinorelbine Ditartrate is as a certified reference standard for identifying impurity C in the chromatographic analysis of vinorelbine tartrate API and finished drug products. Under the BP 2025/Ph. Eur. official method, this compound elutes at RRT ~0.65, requiring its use in conjunction with Vinorelbine for Peak Identification B CRS (Y0001939) to correctly assign the impurity C peak in test chromatograms [1]. This application is mandatory for QC laboratories performing pharmacopoeial release testing, where misidentification of impurity C could result in incorrect batch disposition decisions.

Analytical Method Development and Validation for ANDA/DMF Regulatory Submissions

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for vinorelbine tartrate products must demonstrate adequate control of impurity C at or below the 0.2% threshold specified in the BP/Ph. Eur. monograph [1]. 8'-epi Vinorelbine Ditartrate reference standards, supplied with comprehensive Certificates of Analysis (COA) including HPLC purity (typically ≥95%), NMR, and MS characterization data, are used to establish method linearity, accuracy, precision, and LOQ/LOD within the required 0.05%–0.2% range . This compound is specifically listed by multiple reference standard suppliers as supporting ANDA, DMF, QC, and stability study applications .

Forced Degradation and Stability-Indicating Method Development for Vinorelbine Formulations

Stress testing of vinorelbine tartrate drug substance under ICH guidelines (Q1A-Q1E) may generate epimerization products including 8'-epi Vinorelbine. The availability of a well-characterized impurity C reference standard enables accurate identification and quantitation of this degradant in stability studies [1]. The BP 2025 monograph includes a photodegradation procedure using a xenon lamp (310–880 nm, 1600 kJ/m² dose at 500 W/m²) to generate impurity A for system suitability; while this procedure primarily generates epoxy-related impurities, the broader impurity profile including impurity C must be monitored to demonstrate method specificity .

Structure-Activity Relationship Studies of Vinca Alkaloid Epimers

For academic and industrial medicinal chemistry groups investigating the stereochemical determinants of vinca alkaloid tubulin binding, 8'-epi Vinorelbine Ditartrate represents a defined diastereomer of vinorelbine with inversion at a single stereocenter (C-8') [1]. While direct comparative pharmacological data are absent from the published literature, the compound can serve as a molecular probe in tubulin polymerization assays, competitive binding studies, and cytotoxicity screening panels. Researchers should note that vinorelbine itself exhibits HeLa IC₅₀ = 1.25 nM and microtubule dynamics suppression IC₅₀ = 3.8 nM , and that the vinca alkaloid class shows measurable affinity differences correlating with structural modifications ; the epimerized 8'-epi form provides a valuable tool for investigating whether C-8' configuration alters binding kinetics or selectivity.

Quote Request

Request a Quote for 8'-epi Vinorelbine Ditartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.